molecular formula C10H12Cl2N2 B1444234 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline CAS No. 1480939-99-8

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B1444234
M. Wt: 231.12 g/mol
InChI Key: PMKQYNWQDKXLGL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H12Cl2N2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is 231.12 . The InChI code for this compound is 1S/C10H12Cl2N2 .


Physical And Chemical Properties Analysis

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a solid substance . The molecular weight of this compound is 231.12 .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has shown that derivatives of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline have been investigated for their antimicrobial properties. For instance, derivatives such as 2,4-diaminoquinazolines and 2,4-diaminopteridines have demonstrated significant activity against Plasmodium falciparum, suggesting their potential in antimalarial therapy (Ommeh et al., 2004). Additionally, certain quinazoline-4-thiones have shown antimycobacterial activity, highlighting their relevance in addressing tuberculosis (Kubicová et al., 2003).

Synthesis and Chemical Characterization

The synthesis of novel quinazoline derivatives, including 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, has been a significant area of research. These studies focus on the development of new synthetic routes and the exploration of the chemical properties of these compounds, which could lead to the discovery of new pharmaceuticals and materials (Tonkikh et al., 2000).

Analytical Applications

Some studies have explored the analytical applications of these compounds, including their use in determining potential impurities in pharmaceutical ingredients through advanced techniques like HPLC-SPE-HPLC. This underscores their importance in ensuring the purity and efficacy of drugs (Yamamoto et al., 2013).

Catalytic and Material Science Applications

Research has also extended into the use of certain derivatives in catalysis and material science. For example, chiral Pt(II)/Pd(II) pincer complexes involving 6,6-dimethyl derivatives have been synthesized for application in catalytic asymmetric reactions, demonstrating the versatility of these compounds beyond biological activity (Yoon et al., 2006).

Structural and Crystallographic Studies

Finally, the structural and crystallographic analysis of these compounds provides insights into their molecular configurations, which is crucial for understanding their chemical reactivity and interactions with biological targets. Such studies aid in the rational design of new drugs and materials with desired properties (Albov et al., 2004).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQYNWQDKXLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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